molecular formula C20H20N2O4S B2789266 3,4-dimethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide CAS No. 536733-71-8

3,4-dimethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B2789266
CAS No.: 536733-71-8
M. Wt: 384.45
InChI Key: CXGNZZBDTVMCMX-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a 2-aminothiazole core, a scaffold recognized as a privileged structure in medicinal chemistry and drug discovery . The 2-aminothiazole nucleus is a fundamental component of several clinically approved anticancer drugs, such as dasatinib and alpelisib, underscoring its significant value in oncological research . This particular compound is structurally characterized by a benzamide group at the 2-position of the thiazole ring, substituted with dimethoxy groups, and a 4-(4-methoxyphenyl) group at the 4-position of the thiazole. Derivatives of 2-aminothiazole have demonstrated potent and selective nanomolar inhibitory activity against a wide spectrum of human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The structure-activity relationship (SAR) of similar compounds indicates that aromatic substitutions on the core thiazole framework, such as the 4-(4-methoxyphenyl) and the benzamide moieties present in this molecule, are often associated with enhanced antitumor activity and improved pharmacological profiles . As a research chemical, this benzamide-thiazole hybrid is a valuable tool for investigating novel small molecule antitumor agents, with potential applications in the development of therapies aimed at overcoming drug resistance and reducing side effects . Researchers can utilize this compound to explore its mechanism of action, which may involve the inhibition of key enzyme targets such as protein kinases, and to conduct preliminary in vitro evaluations of its cytotoxic properties. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3,4-dimethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-12-18(13-5-8-15(24-2)9-6-13)21-20(27-12)22-19(23)14-7-10-16(25-3)17(11-14)26-4/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGNZZBDTVMCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-methoxyphenyl)-5-methylthiazol-2-amine under controlled conditions to yield the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

3,4-Dimethoxy-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of N-substituted thiazole benzamides. Key structural analogues include:

Compound Name Benzamide Substituents Thiazole Substituents Key Differences Reference
3,4-Dimethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide 3,4-Dimethoxy 4-(4-Methoxyphenyl), 5-methyl High electron density due to dual methoxy groups
4-Chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide 4-Chloro 4-(4-Methoxyphenyl), 5-methyl Electron-withdrawing Cl vs. electron-donating methoxy
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 2-Phenoxy 4-(4-Methylphenyl) Phenoxy group introduces steric bulk
4-Methoxy-N-[5-phenyl-4-(p-tolyl)thiazol-2-yl]benzamide 4-Methoxy 5-Phenyl, 4-(p-tolyl) Reduced methoxy substitution

Key Observations :

  • Steric Considerations: Compounds like N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide exhibit reduced steric hindrance compared to the target compound, which may influence binding kinetics .
Physicochemical Properties
Property Target Compound 4-Chloro Analogue (BC00148) N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
Molecular Weight 385.4 g/mol 358.8 g/mol 373.4 g/mol
Calculated logP ~3.2 ~3.8 ~3.5
Key Functional Groups 3,4-Dimethoxy, thiazole 4-Chloro, thiazole Phenoxy, thiazole

Insights :

  • The target compound’s dual methoxy groups improve water solubility compared to chloro analogues but reduce membrane permeability.
  • Thiazole rings in all compounds contribute to π-π stacking interactions with aromatic residues in target proteins .

Q & A

Q. What are the standard synthetic routes for synthesizing 3,4-dimethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide?

  • Methodological Answer : The synthesis typically involves two key steps:
  • Thiazole Ring Formation : React α-haloketones with thiourea under basic conditions (e.g., NaOH/EtOH) to generate the 1,3-thiazole core .
  • Benzamide Coupling : Introduce the 3,4-dimethoxybenzamide moiety via nucleophilic acyl substitution using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of a base (e.g., N-methylmorpholine) .
    Critical Note : Optimize reaction conditions (temperature, solvent polarity) to avoid byproducts like disubstituted thiazoles.

Q. How is the compound characterized structurally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR/IR Spectroscopy : Confirm methoxy (-OCH₃) and amide (-CONH-) functional groups via characteristic peaks (e.g., δ 3.8–4.0 ppm for OCH₃ in 1H^1H NMR; 1650–1680 cm1^{-1} for amide C=O stretch in IR) .
  • X-ray Crystallography : Resolve the thiazole-benzamide conformation using SHELXL for refinement. Ensure high-resolution data (<1.0 Å) to resolve methoxy group orientations .

Q. What preliminary biological activities are reported for this compound?

  • Methodological Answer : Screen for activity using:
  • Anticancer Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme Inhibition : Evaluate inhibition of kynurenine pathway enzymes (e.g., kynurenine 3-monooxygenase) via fluorometric assays, noting substituent-dependent potency (e.g., six-membered N-rings enhance inhibition by ~24–64%) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity and selectivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies :
  • Substituent Effects : Replace methoxy groups with electron-withdrawing groups (e.g., -NO2_2, -Cl) to enhance enzyme binding. For example, 3,4-dichloro analogs show improved IC50_{50} values in kinase inhibition assays .
  • Thiazole Modifications : Introduce methyl or phenyl groups at position 5 of the thiazole to alter lipophilicity and membrane permeability. Compare logP values (e.g., calculated via ChemAxon) to correlate with cellular uptake .
    Data Example :
SubstituentEnzyme Inhibition (%)LogP
-OCH₃642.1
-Cl782.8
-NO₂853.2

Q. What computational strategies validate target binding modes?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) :
  • Docking : Align the compound with enzyme active sites (e.g., PDB ID 3V0W for kynurenine 3-monooxygenase). Prioritize poses with hydrogen bonds to catalytic residues (e.g., His-240) .
  • MM-PBSA Calculations : Quantify binding free energies to rank derivatives. A ΔG ≤ -30 kJ/mol indicates strong binding .

Q. How are crystallographic data discrepancies resolved during structural refinement?

  • Methodological Answer : Address challenges like disorder in methoxy groups :
  • Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement. Validate with Rint_{int} < 0.05 .
  • Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms. Check for overfitting via R-factor gaps (ΔR < 5%) .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/ParametersReference
1H^1H NMRδ 3.85 (s, 3H, OCH₃), δ 7.2–7.5 (thiazole H)
IR1665 cm1^{-1} (amide C=O)
HRMSm/z 425.1425 [M+H]+^+ (calc. 425.1428)

Table 2 : Biological Activity Screening Results

Assay TypeCell Line/EnzymeResult (IC50_{50}/Inhibition %)Reference
AnticancerHeLa12.5 µM
Enzyme InhibitionKynurenine 3-monooxygenase64% at 10 µM

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